

In-Depth Technical Guide to Tyrosinase-IN-23: A Novel Tyrosinase Inhibitor

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Compound of Interest

Compound Name: Tyrosinase-IN-23

Cat. No.: B12364499

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Abstract

Tyrosinase-IN-23, also identified as Compound 11m, is a synthetic molecule that has demonstrated inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used for its characterization. The available data indicates its potential as a depigmenting agent for applications in cosmetology and therapeutics for hyperpigmentation disorders. This document consolidates the known information on **Tyrosinase-IN-23** to serve as a foundational resource for further research and development.

Chemical Structure and Properties

Tyrosinase-IN-23 is a complex molecule featuring a 1,2,3-triazole core linked to an acrylic acid moiety and a substituted phenylamino group. Its systematic IUPAC name is (E)-3-(4-((1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid.

Table 1: Chemical and Physical Properties of **Tyrosinase-IN-23**

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₄ N ₆ O ₆	MedChemExpress[1]
Molecular Weight	516.51 g/mol	MedChemExpress[1]
IUPAC Name	(E)-3-(4-((1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acrylic acid	Inferred from structure
SMILES	<chem>O=C(NC1=CC=C(OC)C=C1)CN2N=NC(COC3=CC=C(C(=C3)C(O)=O)C=C3)=C2</chem>	MedChemExpress[1]
Appearance	Solid (presumed)	-
Solubility	To be determined	-
Melting Point	To be determined	-

Biological Activity

Tyrosinase-IN-23 functions as a tyrosinase inhibitor. The primary reported biological activity is its ability to inhibit the enzymatic activity of tyrosinase, with a half-maximal inhibitory concentration (IC₅₀) of 55.39 ± 4.93 µM.[2] This inhibitory action suggests its potential to modulate melanin production.

Table 2: In Vitro Biological Activity of **Tyrosinase-IN-23**

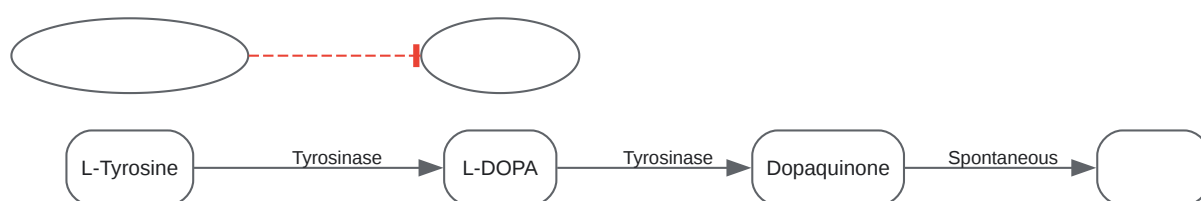
Parameter	Value	Cell Line/Enzyme Source
Tyrosinase Inhibition (IC ₅₀)	55.39 ± 4.93 µM	Mushroom Tyrosinase (presumed)

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Tyrosinase-IN-23** has not been fully elucidated in the available literature. However, based on the general understanding of tyrosinase inhibitors, it is

hypothesized that **Tyrosinase-IN-23** may interact with the active site of the tyrosinase enzyme, which contains a binuclear copper center. This interaction could prevent the binding of the natural substrate, L-tyrosine, thereby inhibiting the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which are the initial and rate-limiting steps in melanogenesis.

The broader signaling pathway affected by **Tyrosinase-IN-23** is the melanogenesis pathway. By inhibiting tyrosinase, it directly interferes with the production of melanin.



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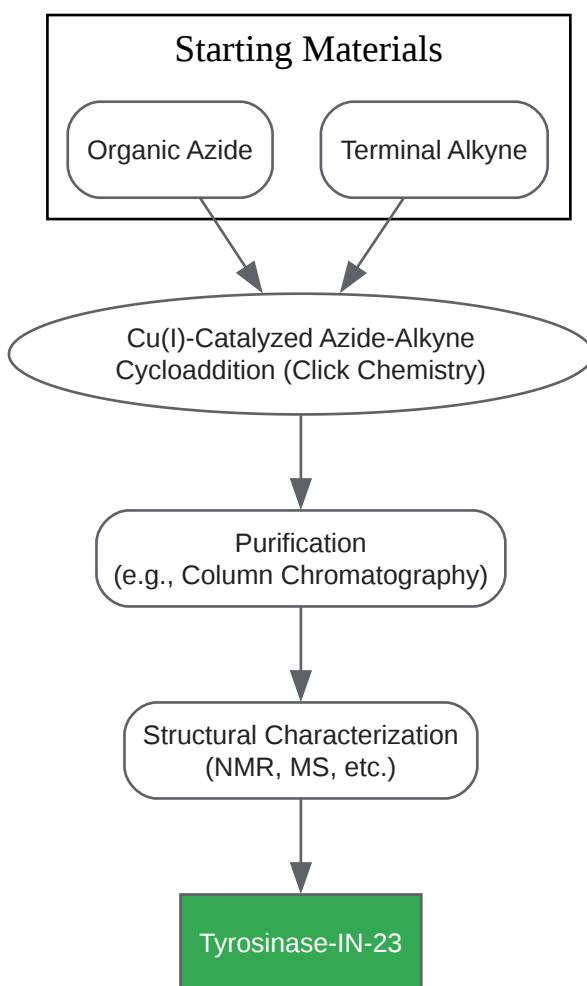
Inhibition of the Melanogenesis Pathway by **Tyrosinase-IN-23**.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and evaluation of **Tyrosinase-IN-23** are detailed in the primary literature by Bagheri et al. (2024), this section outlines the general methodologies typically employed in the characterization of novel tyrosinase inhibitors.

General Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives such as **Tyrosinase-IN-23** often involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A generalized workflow is as follows:



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General Synthetic Workflow for Triazole-based Compounds.

In Vitro Tyrosinase Inhibition Assay

The inhibitory effect of **Tyrosinase-IN-23** on tyrosinase activity is typically assessed using a spectrophotometric assay with L-DOPA as the substrate.

Materials:

- Mushroom tyrosinase
- L-DOPA solution
- Phosphate buffer (pH 6.8)

- Test compound (**Tyrosinase-IN-23**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **Tyrosinase-IN-23** in phosphate buffer.
- In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
- Add the different concentrations of **Tyrosinase-IN-23** to the respective wells. A control well should contain the solvent vehicle only.
- Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
- Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
- Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
- Determine the percentage of tyrosinase inhibition for each concentration of **Tyrosinase-IN-23** compared to the control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Tyrosinase-IN-23 has been identified as a tyrosinase inhibitor with moderate potency. The available data provides a solid starting point for researchers interested in the development of novel depigmenting agents. Future research should focus on:

- Elucidation of the precise binding mode of **Tyrosinase-IN-23** to the tyrosinase active site through co-crystallization studies or advanced molecular modeling.
- Investigation of its efficacy and safety in cell-based assays using human melanocytes and in vivo models of hyperpigmentation.
- Structure-activity relationship (SAR) studies to optimize the chemical structure of **Tyrosinase-IN-23** for improved potency and pharmacokinetic properties.
- Exploration of its potential synergistic effects with other depigmenting agents.

This technical guide serves as a valuable resource for guiding these future research endeavors. The provided information, including the chemical properties and generalized experimental protocols, will facilitate the continued investigation of **Tyrosinase-IN-23** as a potential therapeutic and cosmetic agent.

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References

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